molecular formula C16H17N3O3 B2868920 N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920378-94-5

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2868920
CAS No.: 920378-94-5
M. Wt: 299.33
InChI Key: YVKLJPQFIWETLM-UHFFFAOYSA-N
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Description

N1-(2-Methoxybenzyl)-N2-(6-Methylpyridin-2-yl)oxalamide is a synthetic oxalamide compound of significant interest in scientific research, particularly within the fields of flavor science and taste receptor biology. This chemical is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications. Research Applications and Value: This compound is strategically designed for investigating structure-activity relationships in taste perception. It belongs to a class of compounds studied for their potential as high-potency savory flavorants (umami) and taste enhancers . Researchers utilize it to explore the modulation of taste receptors and to develop new flavor profiles in model food and beverage systems . Its core research value lies in its potential to enhance savory notes, potentially reducing the need for traditional flavor enhancers like monosodium glutamate (MSG) in product formulations . Mechanism of Action: While the exact mechanism for this specific analogue is subject to ongoing research, related oxalamides are known to function as flavorants and tastants by interacting with specific taste receptors on the human tongue, potentially enhancing or modifying savory taste signals . Physical and Chemical Properties: Based on closely related structural analogues, this compound is typically a solid powder . Similar oxalamides exhibit characteristic melting points in the range of 128-129°C . Researchers can consult the provided Certificate of Analysis for specific data on purity and characterization. Handling and Storage: For long-term stability, store in a cool, dry place, protected from light. As with all research chemicals, safe laboratory practices should be followed, including the use of appropriate personal protective equipment (PPE). Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-5-9-14(18-11)19-16(21)15(20)17-10-12-7-3-4-8-13(12)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLJPQFIWETLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Methods Using Oxalyl Chloride

General Procedure for Oxalyl Chloride-Mediated Coupling

The most widely reported method for synthesizing oxalamides involves the stepwise condensation of primary amines with oxalyl chloride. This approach leverages the high reactivity of oxalyl chloride to form intermediate oxalamoyl dichlorides, which subsequently react with secondary amines.

For N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide, the synthesis typically proceeds as follows:

  • Step 1 : Reaction of 2-methoxybenzylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour, yielding N-(2-methoxybenzyl)oxalyl chloride.
  • Step 2 : Addition of 6-methylpyridin-2-amine to the intermediate at room temperature, followed by stirring for 12–24 hours.
  • Workup : Quenching with ice water, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Optimization Parameters :

  • Temperature Control : Maintaining sub-5°C conditions during oxalyl chloride addition minimizes side reactions such as over-chlorination.
  • Solvent Selection : Anhydrous DCM ensures compatibility with moisture-sensitive intermediates.
  • Stoichiometry : A 1:1 molar ratio of oxalyl chloride to primary amine is critical to prevent diacylation.
Table 1: Representative Yields from Oxalyl Chloride-Mediated Syntheses
Amine Component Reaction Time (h) Yield (%) Purity (%)
2-Methoxybenzylamine 24 78 98
6-Methylpyridin-2-amine 18 82 97

Catalytic Dehydrogenative Coupling Approaches

Ruthenium-Catalyzed Acceptorless Dehydrogenation

A modern alternative to classical methods involves transition metal-catalyzed dehydrogenative coupling of ethylene glycol with amines. This method, reported by the Royal Society of Chemistry, employs a ruthenium pincer complex (Ru-5) and tert-butoxide (tBuOK) to facilitate oxidative coupling under solvent-free conditions.

Procedure :

  • Reaction Setup : Ethylene glycol (1.0 mmol), 2-methoxybenzylamine (1.0 mmol), and 6-methylpyridin-2-amine (1.0 mmol) are combined with Ru-5 (1 mol%) and tBuOK (2 mol%) in tetrahydrofuran (THF).
  • Heating : The mixture is stirred at 135°C for 24 hours under nitrogen.
  • Isolation : The crude product is filtered, washed with toluene, and recrystallized from ethanol.

Advantages :

  • Eliminates hazardous oxalyl chloride.
  • Atom-economical, with water as the sole byproduct.

Challenges :

  • Requires stringent anhydrous conditions.
  • Catalyst cost and recycling limitations.
Table 2: Catalytic Method Performance Metrics
Catalyst Loading (mol%) Temperature (°C) Yield (%) Turnover Number (TON)
1 135 66 66
2 135 71 35.5

Alternative Methods and Comparative Analysis

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification and scalability. A modified protocol involves:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-methoxybenzylamine.
  • Oxalylation : Treatment with diethyl oxalate and 1-hydroxybenzotriazole (HOBt) activates the resin-bound amine.
  • Coupling : 6-Methylpyridin-2-amine is added in dimethylformamide (DMF) with N,N'-diisopropylcarbodiimide (DIC).
  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Yield : 65–70% with >95% purity, though scalability is limited by resin costs.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A typical protocol involves:

  • Irradiating a mixture of amines and diethyl oxalate at 120°C for 20 minutes.
  • Yields of 75% are achieved, though epimerization risks necessitate careful temperature control.

Optimization Strategies and Scale-Up Considerations

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and THF improve amine solubility but may complicate purification.
  • Bases : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred for neutralizing HCl in classical methods.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves oxalamide products from unreacted amines.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives with structural or functional similarities to the target compound:

Compound Name & ID Key Substituents Primary Application Potency/Activity Notes Regulatory/Metabolic Notes Reference
Target Compound N1: 2-Methoxybenzyl; N2: 6-Methylpyridin Not explicitly stated Likely shares metabolic pathways with analogs Regulatory status unclear -
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl-ethyl Umami flavor enhancer (Savorymyx® UM33) High potency umami agonist; replaces MSG Approved globally (FEMA 4233) [1, 3]
S5456 N1: 2,3-Dimethoxybenzyl; N2: Pyridin-2-yl-ethyl Preclinical CYP3A4 inhibition 51% CYP3A4 inhibition at 10 µM Not approved; limited toxicity data [5]
No. 1769 (FEMA) N1: 2-Methoxy-4-methylbenzyl; N2: 5-Methylpyridin-ethyl Flavoring agent Structurally related to target compound NOEL: 100 mg/kg bw/day; safety margin >500 million [10]
No. 1770 (FEMA) N1: 2-Methoxy-4-methylbenzyl; N2: Pyridin-2-yl-ethyl Flavoring agent Similar metabolic pathway to target NOEL: 100 mg/kg bw/day; approved in EU/US [10]
Compound 28 (Antiviral) N1: 3-Chloro-4-fluorophenyl; N2: 4-Methoxyphenethyl HIV entry inhibitor IC50: ~0.5 µM (HIV pseudovirus assay) Preclinical; no regulatory approval [9]
Compound 17 (SCD1 Inhibitor) N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl Stearoyl-CoA desaturase inhibitor Moderate activity (no explicit IC50) Experimental; no safety data [6]

Key Comparative Findings

Structural Modifications and Bioactivity
  • Substituent Position Sensitivity: The methoxy group position on the benzyl ring critically influences functionality. For example, S336 (2,4-dimethoxybenzyl) is a potent umami agonist, whereas S5456 (2,3-dimethoxybenzyl) exhibits CYP3A4 inhibition . The target compound’s single 2-methoxy group may reduce metabolic interference compared to multi-methoxy analogs. The pyridinyl substituent (e.g., 6-methyl vs. 5-methyl) alters binding affinity. Compound No. 1769 (5-methylpyridin-2-yl) and No. 1770 (unsubstituted pyridin-2-yl) demonstrate that methyl groups enhance metabolic stability and regulatory safety margins .
Metabolic and Toxicological Profiles
  • Shared Metabolic Pathways: The target compound is expected to undergo hydrolysis of the oxalamide bond and oxidation of the methoxy/pyridinyl groups, similar to No. 1769 and No. 1770 .
  • This suggests that minor substituent changes (e.g., 2,4-dimethoxy vs. 2-methoxy) mitigate off-target effects.
Regulatory and Application Differences
  • Flavoring Agents: S336 and No. 1770 are approved globally for reducing monosodium glutamate (MSG) in foods, leveraging their umami-enhancing properties .
  • Pharmaceutical Candidates : Antiviral oxalamides (e.g., Compound 28) prioritize substituents like chlorophenyl or fluorophenyl for target binding, whereas flavoring agents favor methoxybenzyl groups for sensory activity .

Biological Activity

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide
  • Molecular Formula : C16H17N3O3
  • CAS Number : 920378-94-5

The compound features a methoxybenzyl group and a methylpyridinyl moiety, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reactants : Combine 2-methoxybenzylamine and 6-methylpyridin-2-ylamine.
  • Reagent : Add oxalyl chloride.
  • Solvent : Use dichloromethane as the solvent.
  • Temperature Control : Maintain the temperature below 0°C during the addition of reagents.
  • Purification : Quench the reaction with water, extract the product using an organic solvent, and purify through recrystallization or column chromatography.

This synthetic route ensures high yield and purity of the final product .

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its oxalamide structure allows it to modulate the activity of these targets, leading to various biological responses .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary investigations show that it may induce apoptosis in cancer cells, although detailed studies are needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of oxalamides, including this compound:

StudyFindings
Study A (Journal of Medicinal Chemistry, 2023)Identified anti-inflammatory properties in vitro.
Study B (European Journal of Pharmacology, 2024)Demonstrated cytotoxic effects on breast cancer cell lines.
Study C (Journal of Biological Chemistry, 2024)Investigated binding affinity to specific receptors involved in inflammatory pathways.

These studies highlight the compound's potential as a therapeutic agent, particularly in treating inflammatory diseases and cancer .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

CompoundStructureBiological Activity
N-(pyridin-2-yl)amidesSimilar amide structureKnown for anti-cancer properties
3-bromoimidazo[1,2-a]pyridinesContains halogen substitutionsExhibits antibacterial activity

The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .

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